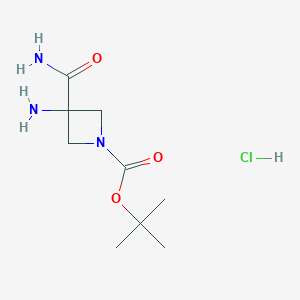
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1254120-14-3 . It has a molecular weight of 215.25 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3-amino-3-(aminocarbonyl)-1-azetidinecarboxylate . The InChI code for this compound is 1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) .Physical And Chemical Properties Analysis
This compound has a melting point range of 166-169 degrees Celsius . It is a white solid .Wissenschaftliche Forschungsanwendungen
Kinetic Resolution and Asymmetric Synthesis
- The compound has been employed in the kinetic resolution of racemic carboxylic acids . An L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol showcased highly asymmetric induction, revealing its utility in producing enantiomerically enriched products (Ishihara, Kosugi, Umemura, & Sakakura, 2008).
Photoredox-Catalyzed Reactions
- A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a developed amidyl-radical precursor, established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This process significantly broadens the applications of photocatalyzed protocols (Wang et al., 2022).
Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl imines , closely related in functionality, serve as versatile intermediates for the asymmetric synthesis of amines. This method allows for the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the pivotal role of tert-butyl groups in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Chemical Synthesis and Modification
- Trifluoromethyl derivatives of canonical nucleosides have been synthesized using the system CF3SO2Na/tert-butyl-hydroperoxide, exploiting the chemical reactivity of tert-butyl groups for regioselective modification of nucleosides, indicating potential applications in medicinal chemistry (Musumeci, Irace, Santamaria, & Montesarchio, 2013).
Analytical Chemistry
- The compound has been utilized in the capillary gas-chromatographic profiling method for the simultaneous quantitative determination of catecholamine metabolites in urine, showcasing its role in enhancing derivatization and detection processes (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Bioactive Molecule Synthesis
- It has facilitated the synthesis of bioactive molecules , such as quinoxaline-3-carbonyl compounds, through metal- and base-free conditions. The use of tert-butyl carbazate as a coupling reagent exemplifies its utility in constructing complex organic frameworks with potential pharmaceutical applications (Xie et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.ClH/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13;/h4-5,11H2,1-3H3,(H2,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQKHPHJTUIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)
![5-isopropyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2764455.png)
![4-(6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2764457.png)


![3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764462.png)


![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)



